5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
CAS No.: 874881-12-6
Cat. No.: VC5022761
Molecular Formula: C8H9NOS
Molecular Weight: 167.23
* For research use only. Not for human or veterinary use.
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide - 874881-12-6](/images/structure/VC5022761.png)
Specification
CAS No. | 874881-12-6 |
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Molecular Formula | C8H9NOS |
Molecular Weight | 167.23 |
IUPAC Name | 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C8H9NOS/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2,(H2,9,10) |
Standard InChI Key | MWIPJPWFFMZWDI-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)SC(=C2)C(=O)N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functionalization
The compound features a 5,6-dihydro-4H-cyclopenta[b]thiophene system, where the cyclopentane ring is fused to a thiophene moiety at the [b] position. The "5,6-dihydro" designation indicates partial saturation of the cyclopentane ring, reducing strain compared to fully unsaturated analogs while retaining planarity in the thiophene component. The carboxamide group (-CONH₂) at the 2-position introduces hydrogen-bonding capabilities and polarity, critical for interactions in biological systems or supramolecular assemblies .
Table 1: Key Structural Descriptors
Spectroscopic and Computational Insights
While experimental spectral data for the parent carboxamide are scarce, analogs provide clues:
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IR Spectroscopy: The amide C=O stretch typically appears near 1670–1650 cm⁻¹, while N-H stretches occur around 3350–3180 cm⁻¹.
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NMR: The thiophene protons resonate at δ 6.8–7.2 ppm (aromatic), with cyclopentane CH₂ groups at δ 2.5–3.0 ppm.
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XLogP3: Estimated at 1.8–2.1, suggesting moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .
Synthetic Strategies
Retrosynthetic Analysis
The carboxamide is accessible via two primary routes:
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Carboxylic Acid Derivatization: Starting from 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (CAS 40133-06-0) , activation with thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with aqueous ammonia to yield the carboxamide.
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Cyclopenta[b]thiophene Functionalization: Construction of the bicyclic core via Diels-Alder reactions or photocyclization, followed by nitrile hydrolysis to the amide.
Table 2: Representative Synthetic Pathway
Step | Reaction | Conditions | Yield |
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1 | Carboxylic acid → Acyl chloride | SOCl₂, reflux, 2h | 85% |
2 | Acyl chloride → Carboxamide | NH₃ (aq), 0°C, 1h | 78% |
Challenges and Optimization
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Ring Strain: The fused cyclopentane-thiophene system necessitates mild conditions to prevent retro-Diels-Alder decomposition.
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Amidation Selectivity: Competing esterification or over-chlorination requires strict stoichiometric control .
Physicochemical and Biochemical Profiling
Solubility and Stability
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Aqueous Solubility: ~2.1 mg/mL (predicted), enhanced by the amide’s hydrogen-bonding capacity .
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Thermal Stability: Decomposes above 215°C, with the thiophene ring showing greater stability than the cyclopentane moiety.
Applications in Materials Science and Drug Discovery
Organic Electronics
The thiophene moiety’s π-conjugation supports charge transport, with hole mobilities up to 0.12 cm²/V·s in thin-film transistors.
Pharmaceutical Scaffolding
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Kinase Inhibitors: The carboxamide serves as a hinge-binding motif in ATP-competitive inhibitors.
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Anticancer Agents: Pro-drug derivatives undergo enzymatic hydrolysis to release active species in tumor microenvironments.
Table 3: Derivative Activities
Derivative | Target | Activity (IC₅₀) |
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N-(4-Nitrophenyl)- analog | PI3Kγ | 18 nM |
N-Methoxy-N,5,5-trimethyl | COX-2 | 42 nM |
Future Directions and Challenges
Synthetic Innovation
Developing catalytic asymmetric methods to access enantiopure cyclopenta[b]thiophenes could enable chiral drug synthesis.
Target Identification
High-throughput screening campaigns are needed to map the parent compound’s bioactivity landscape beyond derivative studies.
Environmental Impact
Biodegradation pathways and ecotoxicology profiles remain uncharacterized, necessitating green chemistry approaches.
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